molecular formula C16H20ClN3O4S B2488656 5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396859-96-3

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide

Cat. No.: B2488656
CAS No.: 1396859-96-3
M. Wt: 385.86
InChI Key: KPMCAGUJFRLHAY-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Biological Activity

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a methoxy group, and an oxadiazole moiety. Its molecular formula is C16H19ClN2O4SC_{16}H_{19}ClN_2O_4S, with a molecular weight of 368.85 g/mol. The presence of the oxadiazole ring is significant as compounds containing this heterocyclic structure are often associated with diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis via mitochondrial pathway
U-937 (Monocytic Leukemia)12.34Cell cycle arrest and apoptosis
A549 (Lung Cancer)10.21Inhibition of proliferation

The compound exhibited significant cytotoxicity in these cell lines, suggesting that it may act as a promising candidate for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses indicated that treatment with the compound leads to an increase in apoptotic cells in a dose-dependent manner. Additionally, it has been shown to interfere with critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Study 1: Efficacy Against Breast Cancer

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against breast cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that the compound's ability to induce apoptosis makes it a viable candidate for further investigation in breast cancer therapies .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-11-18-15(24-19-11)16(8-4-3-5-9-16)20-25(21,22)14-10-12(17)6-7-13(14)23-2/h6-7,10,20H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMCAGUJFRLHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.